molecular formula C12H9FN2O3S B3109990 {2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid CAS No. 177957-48-1

{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid

Cat. No. B3109990
CAS RN: 177957-48-1
M. Wt: 280.28 g/mol
InChI Key: RWRXBHULELHWBH-UHFFFAOYSA-N
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Description

{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid, more commonly known as FBA, is an important organic compound widely used in scientific research. It is a compound with a wide range of applications, from its use in synthetic chemistry to its potential therapeutic applications. FBA is a versatile molecule, with a wide range of properties and potential uses.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis and Structural Determination : The efficient synthesis of related chemical modifiers of cephalosporin antibiotics has been achieved, with a focus on stereochemical structure determination through X-ray crystallography (Kanai et al., 1993).

  • Photo-degradation Analysis : Research on photo-degradation behavior of pharmaceutical compounds, including those containing thiazole structures similar to the chemical , has been conducted. This includes the study of degradation products through LC-MS/MS and NMR techniques (Wu et al., 2007).

Pharmacological Evaluation

  • Evaluation in Drug Synthesis : Compounds incorporating elements of the specified chemical have been synthesized and evaluated for their potential in various pharmacological applications, including anti-inflammatory, analgesic, and CNS depressant activities (Gurupadayya et al., 2008).

  • Antibacterial Applications : The incorporation of fluorine-containing thiazole structures in the synthesis of new molecules has been researched for potential antibacterial applications (Holla et al., 2003).

  • Anticancer Potential : Studies have been conducted on novel fluoro-substituted compounds, including those with benzopyran structures, to assess their potential in treating cancers, such as lung cancer (Hammam et al., 2005).

Chemical Synthesis and Characterization

  • Advanced Synthesis Techniques : Research on solid-phase synthesis of complex compounds, including those with substituted benzamidine structures and beta-amino acid derivatives, has been explored (Lee et al., 1999).

  • Protective Group Utilization in Synthesis : The use of fluorobenzoyl groups as protective groups in the synthesis of glycopeptides has been investigated, highlighting their efficacy in suppressing beta-elimination of O-linked carbohydrates (Sjölin & Kihlberg, 2001).

Antimicrobial Applications

  • Potential as Antimicrobial Agents : Synthesis of thiazolyl-acetic acid derivatives has been researched for their possible antimicrobial applications, with an emphasis on their effectiveness against various microbial strains (Shirai et al., 2013).

properties

IUPAC Name

2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRXBHULELHWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237515
Record name 2-[(4-Fluorobenzoyl)amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid

CAS RN

177957-48-1
Record name 2-[(4-Fluorobenzoyl)amino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177957-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Fluorobenzoyl)amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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